molecular formula C20H18O3 B2923916 (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 858765-10-3

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2923916
CAS No.: 858765-10-3
M. Wt: 306.361
InChI Key: LFUKHLJYIUFTKG-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. The presence of a benzylidene group and an ether linkage further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran core with benzaldehyde or its derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and ether linkage sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylidene-6-hydroxybenzofuran-3(2H)-one
  • 2-benzylidene-6-methoxybenzofuran-3(2H)-one
  • 2-benzylidene-6-ethoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is unique due to the presence of the (3-methylbut-2-en-1-yl)oxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-benzylidene-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-18(13-16)23-19(20(17)21)12-15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKHLJYIUFTKG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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